N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]butanamide
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Overview
Description
N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]butanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules .
Mechanism of Action
Indole is a heterocyclic compound with an aromatic benzopyrrole nucleus. It contains ten π-electrons, making it aromatic, similar to benzene. Researchers have synthesized various scaffolds of indole due to its broad-spectrum biological activities . Indole derivatives are found in many synthetic drug molecules and natural compounds. For instance, tryptophan contains the indole parent nucleus, and indole-3-acetic acid is a plant hormone produced from tryptophan degradation in higher plants.
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Environmental factors, such as pH, temperature, and co-administered substances, can influence drug efficacy and stability.
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]butanamide typically involves the formation of the indole ring followed by the attachment of the butanamide group. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would involve the use of appropriate starting materials and reagents to introduce the hydroxyethyl and butanamide groups.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Electrophilic substitution reactions on the indole ring can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .
Scientific Research Applications
N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]butanamide has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]butanamide include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
This compound is unique due to its specific structural features, such as the hydroxyethyl and butanamide groups, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-4-15(19)16-10-14(18)12-5-6-13-11(9-12)7-8-17(13)2/h5-9,14,18H,3-4,10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSKOIRVWYOYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C1=CC2=C(C=C1)N(C=C2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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